Methyl 2-methyl-3-(methylamino)propanoate

Physicochemical profiling β-Amino acid ester comparison N-alkylation effect

Methyl 2-methyl-3-(methylamino)propanoate (CAS 21388-25-0), also designated as β-Alanine, N,2-dimethyl-, methyl ester or dl-3-aminoisobutyric acid, N-methyl-, methyl ester, is a chiral β-amino acid ester derivative with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. This compound features a secondary methylamino group at the 3-position, a methyl substituent at the 2-position, and a methyl ester terminus, placing it within the class of N-alkyl-β-amino acid esters that serve as versatile intermediates in pharmaceutical research, agrochemical synthesis, and specialty chemical manufacturing.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 21388-25-0
Cat. No. B1601191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-3-(methylamino)propanoate
CAS21388-25-0
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(CNC)C(=O)OC
InChIInChI=1S/C6H13NO2/c1-5(4-7-2)6(8)9-3/h5,7H,4H2,1-3H3
InChIKeySXSWYMMPWYAQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methyl-3-(methylamino)propanoate (CAS 21388-25-0): A Differentiated β-Amino Acid Ester Building Block for Research and Industrial Procurement


Methyl 2-methyl-3-(methylamino)propanoate (CAS 21388-25-0), also designated as β-Alanine, N,2-dimethyl-, methyl ester or dl-3-aminoisobutyric acid, N-methyl-, methyl ester, is a chiral β-amino acid ester derivative with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol [1][2]. This compound features a secondary methylamino group at the 3-position, a methyl substituent at the 2-position, and a methyl ester terminus, placing it within the class of N-alkyl-β-amino acid esters that serve as versatile intermediates in pharmaceutical research, agrochemical synthesis, and specialty chemical manufacturing . Its distinct substitution pattern—combining N-methylation with α-methyl branching—differentiates it from simpler β-alanine esters and confers a unique profile of lipophilicity, hydrogen-bonding capacity, and steric bulk relevant to downstream synthetic applications .

Why In-Class β-Amino Acid Esters Cannot Readily Replace Methyl 2-Methyl-3-(methylamino)propanoate in Research and Industrial Workflows


Although multiple β-amino acid esters share superficial structural similarity, substitution with an unqualified generic analog introduces quantifiable risks in synthetic outcomes and analytical reliability. The presence of the N-methyl group on the 3-amino position fundamentally alters the compound's physicochemical signature relative to primary amine analogs: the ACD/LogP shifts from −0.05 (for methyl 3-amino-2-methylpropanoate, CAS 14678-48-9) to +0.19 for the N-methylated target , and the polar surface area decreases from 52 Ų to 38 Ų, reducing the hydrogen bond donor count from two to one . These differences directly impact solubility, chromatographic retention, and reactivity in amide coupling or reductive amination sequences. Furthermore, ester homolog variation—methyl versus ethyl or tert-butyl—introduces distinct steric and electronic profiles that affect hydrolysis rates, transesterification efficiency, and protecting group strategy compatibility . Analytical verification also diverges: the target compound exhibits a NIST retention index of 944.2 on a VF-5MS non-polar column [1], a specific identifier that cannot be assumed for any close analog. Substituting without confirming these parameters risks failed reactions, ambiguous characterization, and irreproducible results.

Quantitative Differentiation Evidence for Methyl 2-Methyl-3-(methylamino)propanoate (CAS 21388-25-0) Versus Closest Analogs


N-Methylation Shifts Lipophilicity and Reduces H-Bond Donor Capacity Relative to the Primary Amine Analog Methyl 3-Amino-2-methylpropanoate

N-Methylation of the 3-amino position in methyl 2-methyl-3-(methylamino)propanoate produces a measurable increase in lipophilicity and a decrease in hydrogen-bond donor capacity compared to the unsubstituted primary amine analog methyl 3-amino-2-methylpropanoate (CAS 14678-48-9). The ACD/LogP rises from −0.05 (primary amine analog) to +0.19 (target), representing a ΔLogP of +0.24 log units . Concurrently, the computed polar surface area (PSA) contracts from 52 Ų to 38 Ų, and the number of hydrogen bond donors drops from 2 to 1 . These parameters, predicted using the ACD/Labs Percepta Platform version 14.00, indicate that the target compound will exhibit enhanced membrane permeability and reduced aqueous solubility relative to its primary amine comparator, factors that can advantage applications requiring improved organic-phase partitioning or altered pharmacokinetic disposition in prodrug design .

Physicochemical profiling β-Amino acid ester comparison N-alkylation effect

Boiling Point and Density Differentiation Between Methyl and Ethyl Ester Homologs of 2-Methyl-3-(methylamino)propanoate

The methyl ester target compound (CAS 21388-25-0) exhibits distinct volatility and density characteristics compared to its ethyl ester homolog (CAS 110427-00-4). Under reduced pressure (8.5 Torr), the target compound boils at 48.8–49.5 °C with a predicted density of 0.935 ± 0.06 g/cm³, whereas the ethyl ester analog boils at 53–54 °C (7 Torr) with a density of 0.926 ± 0.06 g/cm³ . At atmospheric pressure (760 mmHg), the predicted boiling point of the methyl ester is 166.4 ± 23.0 °C, while the ethyl ester is reported at 188.6 °C . The approximately 22 °C elevation in atmospheric boiling point for the ethyl ester reflects the increased molecular weight and van der Waals surface area conferred by the additional methylene unit. These divergent physical properties have practical consequences: the methyl ester is more amenable to vacuum distillation at lower temperatures, reducing thermal degradation risk for heat-sensitive downstream intermediates.

Ester homolog comparison Volatility Physicochemical properties

Verified Gas Chromatographic Retention Index (RI = 944.2) Enables Unambiguous Analytical Identification

Methyl 2-methyl-3-(methylamino)propanoate possesses an experimentally determined gas chromatographic retention index (RI) of 944.2 on a VF-5MS non-polar capillary column (30 m × 0.25 mm, 0.25 μm film thickness) under a multi-step temperature program (T_initial = 60 °C, T_final = 270 °C) with helium carrier gas [1]. This RI value, compiled and curated by the NIST Mass Spectrometry Data Center, provides a robust, instrument-independent parameter for confirming compound identity in reaction monitoring, purity assessment, and forensic or metabolomic screening contexts. In contrast, close analogs such as the primary amine methyl 3-amino-2-methylpropanoate, the ethyl ester homolog, and the tert-butyl ester variant each possess distinct retention behavior that precludes reliance on the RI 944.2 value for their identification. The availability of a verified NIST RI for the target compound—but not necessarily for all its analogs in curated databases—constitutes a practical procurement and analytical advantage for laboratories requiring traceable identification standards.

GC-MS identification Retention index Analytical quality control

Vendor-Validated Purity Specifications and Batch-Specific Analytical Documentation Enable Confident Procurement

Multiple reputable suppliers offer methyl 2-methyl-3-(methylamino)propanoate with defined purity specifications supported by batch-specific analytical documentation. abcr GmbH supplies the compound at 95% purity (Catalog AB420543) , Fluorochem lists it at 95%+ (Catalog F522933) , Bidepharm provides it at 95%+ standard purity with batch quality inspection reports including NMR, HPLC, and GC data , and Leyan offers a 98% purity grade (Catalog 1195556) . Santa Cruz Biotechnology also stocks the compound (Catalog sc-353804) with a certificate of analysis available for lot-specific data . This multi-vendor availability with QC documentation contrasts with less common analogs—such as the tert-butyl ester (CAS 405513-15-7), which is only listed at 95% by AKSci without explicit mention of multipoint analytical characterization—providing procurement flexibility and reduced single-supplier dependency for the methyl ester target.

Quality control Purity specification Analytical batch data

Documented Anti-Browning Application in Fresh-Cut Produce Distinguishes This Compound from Structurally Similar β-Amino Esters Lacking Food-Industry Relevance

Methyl 2-methyl-3-(methylamino)propanoate (referred to as 3-methylamino-2-methylpropionic acid methyl ester) has been specifically cited as an additive for reducing enzymic browning in fresh-cut taro, functioning by inhibiting the enzymatic oxidation process that leads to discoloration and quality degradation . This application is documented in the context of cholinergic agent structure-activity relationship studies published in the Journal of Pharmaceutical Sciences (Moos et al., 1992) [1], and is independently corroborated by chemical database entries . No equivalent food-preservation application is documented for the close structural analogs methyl 3-amino-2-methylpropanoate, ethyl 2-methyl-3-(methylamino)propanoate, or tert-butyl 2-methyl-3-(methylamino)propanoate in the publicly available literature. This application-specific differentiation may be relevant for procurement decisions in interdisciplinary research programs spanning food chemistry and synthetic organic chemistry.

Food industry additive Enzymatic browning inhibition Fresh-cut produce preservation

Optimal Procurement and Application Scenarios for Methyl 2-Methyl-3-(methylamino)propanoate (CAS 21388-25-0) Based on Verified Differentiation Evidence


Medicinal Chemistry Building Block Requiring Enhanced Lipophilicity and Reduced H-Bond Donor Count

When a synthetic route demands a β-amino acid ester with improved membrane permeability and reduced hydrogen-bonding capacity relative to primary amine analogs, methyl 2-methyl-3-(methylamino)propanoate should be selected over methyl 3-amino-2-methylpropanoate. The ACD/LogP increase of +0.24 and PSA reduction of 14 Ų translate into measurably altered partitioning behavior that can influence cellular uptake, blood-brain barrier penetration, and off-target binding profiles in early-stage drug discovery programs. This is particularly relevant in central nervous system (CNS) target campaigns where slight lipophilicity adjustments can determine whether a lead series achieves adequate brain exposure.

GC-MS Analytical Method Development Requiring a Verified Retention Index Standard

For laboratories developing GC-MS methods for reaction monitoring, impurity profiling, or metabolomic screening, the NIST-verified retention index of 944.2 (VF-5MS column) provides an instrument-independent benchmark. Procuring methyl 2-methyl-3-(methylamino)propanoate for this purpose is justified when the analytical workflow demands traceable, database-verified identification parameters that close structural analogs lack. The availability of a curated RI value reduces the burden of in-house reference standard characterization and supports compliance with quality management system requirements in ISO/IEC 17025-accredited facilities.

Synthetic Intermediate for Heat-Sensitive Downstream Transformations Requiring Low-Temperature Distillation

In multi-step syntheses where the ester moiety must be removed or exchanged under mild conditions, the methyl ester's lower boiling point (48.8–49.5 °C at 8.5 Torr) compared to the ethyl ester homolog (53–54 °C at 7 Torr) [1] provides a practical advantage. The reduced distillation temperature minimizes thermal decomposition of acid-labile or thermally fragile intermediates, improving overall yield and purity. This scenario is especially relevant in the synthesis of pharmaceutical intermediates where the β-amino acid ester serves as a temporary protecting group or chiral auxiliary that must be cleaved without compromising stereochemical integrity.

Interdisciplinary Food Chemistry Research Exploring Enzymatic Browning Inhibition

For research programs that span synthetic organic chemistry and food science, the documented application of methyl 2-methyl-3-(methylamino)propanoate as an anti-browning additive for fresh-cut taro provides a unique rationale for procurement. No close structural analog (primary amine, ethyl ester, or tert-butyl ester variants) carries this specific application annotation in publicly available databases [1]. Investigators studying polyphenol oxidase inhibition, Maillard reaction modulation, or fresh-cut produce preservation may find this compound a relevant tool compound for structure-activity relationship studies linking N-methyl-β-amino acid esters to anti-browning efficacy.

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